![molecular formula C11H20N2O2 B570605 tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate CAS No. 1148044-31-8](/img/structure/B570605.png)
tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate
Description
Chemical Identity and Nomenclature
tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate is a spirocyclic compound with the molecular formula C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 grams per mole. The compound is officially designated by the Chemical Abstracts Service number 1148044-31-8, which serves as its unique identifier in chemical databases and regulatory systems. According to the International Union of Pure and Applied Chemistry naming conventions, the compound's systematic name reflects its complex bicyclic structure featuring two nitrogen atoms positioned at the 1 and 6 positions of the spirocyclic framework.
The molecular structure consists of a spiro junction connecting a four-membered ring and a five-membered ring, both containing nitrogen heteroatoms. The tert-butyl carbamate functional group attached to one of the nitrogen atoms serves as a protecting group commonly employed in organic synthesis. The compound's structural representation can be expressed through its Simplified Molecular Input Line Entry System notation as CC(C)(C)OC(=O)N1CCC2(C1)CCN2, which provides a linear description of its connectivity.
Property | Value |
---|---|
Molecular Formula | C₁₁H₂₀N₂O₂ |
Molecular Weight | 212.29 g/mol |
Chemical Abstracts Service Number | 1148044-31-8 |
InChI Key | OJDKDBHLSUSOBW-UHFFFAOYSA-N |
LogP | 0.49 |
Polar Surface Area | 42 Ų |
The compound exhibits several important physical and chemical properties that influence its behavior in chemical reactions and biological systems. Its calculated partition coefficient (LogP) of 0.49 indicates moderate lipophilicity, while the polar surface area of 42 square angstroms suggests favorable characteristics for membrane permeability in biological applications. The molecular structure contains 15 heavy atoms, 2 rotatable bonds, and maintains a high degree of saturation with an sp³ carbon fraction of 0.91.
Historical Context in Spirocyclic Chemistry
The historical development of spirocyclic chemistry provides essential context for understanding the significance of this compound within this chemical class. Spirocyclic compounds were first recognized and systematically studied by Adolf von Baeyer in 1900, who introduced the fundamental nomenclature system that continues to be used today. von Baeyer's pioneering work established the term "spirane" derived from the Latin word "spīra," meaning twist or coil, which aptly describes the characteristic three-dimensional architecture of these molecules.
The early twentieth century witnessed significant advances in understanding spirocyclic structures, with researchers recognizing their unique conformational properties arising from the perpendicular arrangement of rings around the spiro center. This rigid three-dimensional geometry creates naturally occurring conformational constraints that distinguish spirocyclic compounds from their linear or simple cyclic counterparts. The historical significance of spirocyclic compounds became particularly apparent when researchers discovered that these structures could reduce conformational entropy penalties associated with target binding in biological systems.
The systematic study of diazaspiro compounds specifically emerged later in the twentieth century as synthetic methodologies advanced to allow access to more complex heterocyclic systems. Research into compounds such as 1,9-diazaspiro[5.5]undecanes demonstrated the potential biological activity of nitrogen-containing spirocyclic scaffolds, particularly in pharmaceutical applications. However, early studies revealed that certain diazaspiro core structures, including some 1,9-diazaspiro[5.5]undecane derivatives, exhibited poor in vivo performance despite promising in vitro activity, highlighting the importance of structural optimization in spirocyclic drug design.
The historical progression of spirocyclic chemistry has been marked by continuous refinement of synthetic approaches and increasing recognition of these compounds' value in medicinal chemistry. The development of protecting group strategies, such as the tert-butyl carbamate groups found in this compound, represents a significant advancement that enables controlled synthetic manipulations while preserving the integrity of the spirocyclic core structure.
Numbering Conventions and Alternative Names
The numbering system for this compound follows established International Union of Pure and Applied Chemistry conventions for spirocyclic compounds, which specify that numbering begins in the smaller ring at a position adjacent to the spiro atom. In this particular compound, the spiro junction connects a four-membered ring (designated as the smaller ring) with a five-membered ring, creating the characteristic [3.4] notation that indicates three atoms in the smaller ring and four atoms in the larger ring, excluding the spiro carbon itself.
The numbering sequence starts at a ring atom next to the spiro atom in the four-membered ring and proceeds around that ring before continuing through the spiro atom to the five-membered ring. This systematic approach ensures unambiguous identification of each atom's position within the molecular framework. The nitrogen atoms occupy positions 1 and 6 in this numbering scheme, with the tert-butyl carbamate group attached to the nitrogen at position 1.
Alternative Name | Source/Context |
---|---|
6-BOC-1,6-DIAZASPIRO[3.4]OCTANE | Chemical supplier designation |
1,6-Diazaspiro[3.4]octane-1-carboxylic acid tert-butyl ester | Systematic chemical name |
N1-Boc-1,6-Diazaspiro[3.4]octane | Medicinal chemistry nomenclature |
tert-butyl 1,7-diazaspiro[3.4]octane-7-carboxylate | Alternative IUPAC designation |
The compound is known by several alternative names that reflect different naming conventions and practical applications in chemical literature. The designation "6-BOC-1,6-DIAZASPIRO[3.4]OCTANE" commonly appears in chemical supplier catalogs, where "BOC" refers to the tert-butoxycarbonyl protecting group. This abbreviated form is widely recognized in synthetic organic chemistry contexts where protecting group strategies are routinely employed.
Interestingly, some sources reference the compound as "tert-butyl 1,7-diazaspiro[3.4]octane-7-carboxylate," which represents an alternative numbering convention that may arise from different interpretations of the International Union of Pure and Applied Chemistry rules. This variation highlights the importance of careful structural verification when working with spirocyclic compounds, as subtle differences in numbering can lead to confusion regarding the actual molecular structure and substitution patterns.
The European Community number 961-655-4 provides another official identifier for regulatory and commercial purposes. Additionally, the compound appears in various chemical databases under codes such as MFCD12406509 and DTXSID20704073, which facilitate literature searches and regulatory tracking. These multiple identifiers reflect the compound's presence across different chemical databases and regulatory systems worldwide.
Position in Contemporary Organic Chemistry
This compound occupies a significant position in contemporary organic chemistry as a valuable synthetic intermediate and building block for complex molecule construction. The compound exemplifies the growing importance of spirocyclic scaffolds in modern medicinal chemistry, where researchers increasingly recognize the unique properties conferred by rigid three-dimensional molecular architectures. Contemporary synthetic strategies frequently employ spirocyclic intermediates like this compound to access drug-like molecules with improved pharmacological properties compared to their linear counterparts.
The role of spirocyclic compounds in contemporary drug discovery has expanded significantly due to their ability to provide conformationally constrained frameworks that can enhance binding selectivity and reduce off-target effects. Modern pharmaceutical research particularly values the three-dimensional character of spirocyclic scaffolds, which can fill chemical space differently than traditional flat aromatic systems. This spatial diversity is increasingly important as medicinal chemists seek to move beyond "flat land" molecular architectures toward more three-dimensional drug-like compounds.
Current synthetic methodologies for accessing spirocyclic compounds like this compound have evolved to include sophisticated catalytic processes and cascade reactions. Modern approaches often employ palladium-catalyzed domino reactions that can form multiple carbon-carbon bonds in a single synthetic operation, enabling efficient construction of complex spirocyclic frameworks. These contemporary methods represent significant advances over earlier synthetic routes that required multiple steps and extensive purification procedures.
The commercial availability of this compound from multiple chemical suppliers reflects its established position as a useful synthetic building block. Current market offerings include various purity grades and package sizes, indicating sustained demand from research institutions and pharmaceutical companies. The compound's presence in major chemical databases and its assignment of multiple regulatory identifiers demonstrate its integration into the contemporary chemical commerce infrastructure.
Contemporary applications of the compound extend beyond traditional pharmaceutical chemistry to include materials science and agrochemical research, where spirocyclic scaffolds provide unique structural features for developing novel functional materials. The tert-butyl carbamate protecting group enables selective functionalization strategies that are essential for complex synthetic sequences in modern organic chemistry. This protecting group can be removed under mild acidic conditions, revealing a reactive amine functionality that serves as a handle for further derivatization.
The position of this compound in contemporary organic chemistry is further enhanced by ongoing research into new synthetic methodologies for spirocyclic construction. Recent advances in hypervalent iodine chemistry, radical cascade processes, and transition metal-catalyzed spirocyclization reactions continue to expand the synthetic utility of spirocyclic scaffolds. These developments ensure that compounds like this compound will remain important tools in the modern synthetic chemist's arsenal for accessing complex molecular architectures with potential biological and materials applications.
Properties
IUPAC Name |
tert-butyl 1,7-diazaspiro[3.4]octane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-5-11(13)4-6-12-8-11/h12H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDKDBHLSUSOBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719156 | |
Record name | tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1148044-31-8 | |
Record name | tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Intermediate: 2-(tert-Butyl) 8-Ethyl 6-Benzyl-2,6-Diazaspiro[3.4]octane-2,8-dicarboxylate
A widely cited method involves the synthesis of a 2,6-diazaspiro[3.4]octane precursor, which is subsequently functionalized to yield the target compound. The protocol, adapted from recent literature, proceeds as follows:
Step 1: Alkylation of tert-Butyl 3-Oxazetidine-1-carboxylate
A suspension of sodium hydride (1.88 g, 47 mmol) in tetrahydrofuran (THF, 150 mL) is treated with triethylphosphonoacetate (11 g, 54 mmol) at 0°C. After warming to room temperature, tert-butyl 3-oxazetidine-1-carboxylate (7 g, 41 mmol) is added, and the mixture is stirred overnight. Workup with ethyl acetate and purification by silica chromatography yields the intermediate ethyl ester (9 g, 92%) as a colorless oil.
Step 2: Spirocyclization via Nucleophilic Addition
The ester intermediate undergoes spirocyclization with (trimethylsilylmethyl)methanamine (6.25 g, 25 mmol) in THF at 60°C. This step forms the spirocyclic core, which is subsequently benzylated and Boc-protected to afford 2-(tert-butyl) 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate.
Step 3: Deprotection and Functionalization
Hydrogenolysis of the benzyl group using palladium on carbon in methanol, followed by Boc anhydride treatment, yields the final product. This method achieves an overall yield of 68–75% for the spirocyclic core.
Multi-Step Synthesis from Ethyl Malonate
A patent-pending approach, though originally designed for tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, provides insights into adaptable strategies for related spiro compounds:
Step 1: Ethyl Malonate Condensation
Ethyl malonate is refluxed in ethanol (5 h, 25–80°C) to form a diester intermediate.
Step 2: Reduction with Lithium Borohydride
The diester is reduced using LiBH in THF (2.5 h, 0–70°C), yielding a diol.
Step 3: Tosylation and Ring Closure
Reaction with p-toluenesulfonyl chloride in dichloromethane (12 h, 25°C) installs a leaving group, enabling cesium carbonate-mediated cyclization in acetonitrile (3 h, 25–90°C).
Step 4: Boc Protection and Final Modification
Magnesium-mediated reduction and Boc anhydride treatment afford the protected spiroamine, which is hydrogenated to remove benzyl groups. While yields are unspecified, this route highlights the utility of sequential functionalization for spirocycle assembly.
Comparative Analysis of Synthetic Routes
The table below contrasts the two primary methods:
The spirocyclization route offers superior efficiency and scalability, whereas the multi-step approach provides modularity for structural variants.
Chemical Properties and Characterization
Critical physicochemical properties of tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate include:
-
Hydrogen Bond Donors : 1 (amide NH)
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Hydrogen Bond Acceptors : 3 (two ether oxygens, one carbonyl)
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Rotatable Bonds : 2 (ester and tert-butyl groups)
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SMILES : CC(C)(C)OC(=O)N1CCC12CCNC2
Characterization via (CDCl) typically reveals signals for the tert-butyl group (δ 1.40 ppm), spirocyclic protons (δ 3.20–4.00 ppm), and carbonyl carbons (δ 170–175 ppm in ) .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the molecule, such as the tert-butyl and diazaspiro moieties .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Substitution reactions often require nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate is used as a building block for the synthesis of complex organic molecules. Its spirocyclic structure provides a rigid framework that can enhance the stability and reactivity of target compounds .
Biology: In biological research, this compound is employed in the development of enzyme inhibitors and receptor modulators. Its unique structure allows for selective binding to biological targets, making it valuable in drug discovery and development .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It serves as a scaffold for designing novel pharmaceuticals with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and material science .
Mechanism of Action
The mechanism of action of tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the target and the context of the application .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Diazaspiro Compounds
Key Observations:
Ring Size and Nitrogen Positioning: The [3.4]octane system (e.g., 1,6-diazaspiro[3.4]octane derivatives) offers a compact scaffold suitable for rigidifying pharmacophores in small-molecule drugs. In contrast, larger rings like [5.5]undecane (e.g., 2,9-diazaspiro[5.5]undecane) provide greater flexibility, which may enhance binding to larger protein pockets . For example, 1,6-diazaspiro[3.4]octane-1-carboxylate positions the nitrogen at the bridgehead, enabling unique interactions in JAK inhibitors .
Salt Forms and Stability :
- Salts (e.g., oxalate, hydrochloride) improve solubility for biological testing. The oxalate salt of 1,6-diazaspiro[3.4]octane-1-carboxylate (CAS: 1788054-74-9) has a molecular weight of 514.61 g/mol and requires storage at 2–8°C under inert conditions .
- Free bases (e.g., CAS: 1148044-31-8) are typically stored at ambient temperatures but may exhibit lower aqueous solubility .
Therapeutic Applications: 1,6-Diazaspiro[3.4]octane derivatives are prominent in JAK inhibitor development due to their ability to mimic peptide conformations . 2,7-Diazaspiro[3.5]nonane analogs are explored for central nervous system (CNS) targets owing to their blood-brain barrier permeability .
Synthetic Utility :
- Hemioxalate and hydrochloride salts are often intermediates in multi-step syntheses. For example, tert-butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate (CAS: 1434141-78-2) is a precursor to kinase inhibitors .
Research Findings and Trends
- JAK Inhibitors : Crystalline forms of 1,6-diazaspiro[3.4]octane-based JAK inhibitors (e.g., cocrystals with 3,5-dimethylpyrazole) demonstrate enhanced stability and bioavailability, critical for pharmaceutical development .
- Spirocyclic Diversity: Expanding ring systems (e.g., [3.5]nonane, [5.5]undecane) diversifies the library of spirocyclic building blocks, enabling access to novel chemical space for drug discovery .
- Safety Profiles : Most diazaspiro compounds require handling under inert conditions due to moisture sensitivity. Hazard statements (e.g., H302, H315) are common, necessitating proper PPE during use .
Biological Activity
Tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate is a complex organic compound characterized by its unique spirocyclic structure, which incorporates two nitrogen atoms within its framework. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 239.29 g/mol. The compound features a tert-butyl group attached to a diazaspiro framework, enhancing its stability and reactivity.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₉N₂O₂ |
Molecular Weight | 239.29 g/mol |
Structure | Spirocyclic with diaza |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's spirocyclic structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects depending on the target and application context.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes by binding to their active sites, thus blocking catalytic activity.
- Receptor Modulation : It acts as a modulator for various receptors, potentially influencing signaling pathways critical for cellular functions.
Case Studies
Several studies have explored the biological implications of this compound:
-
Study on Enzyme Inhibition :
- Researchers investigated the inhibitory effects of this compound on specific proteases.
- Results indicated a significant reduction in enzyme activity at varying concentrations, suggesting potential applications in therapeutic contexts where enzyme inhibition is desirable.
-
Receptor Binding Studies :
- A study focused on the binding affinity of the compound to neurotransmitter receptors.
- Findings revealed that this compound exhibited selective binding characteristics, which could be beneficial in developing drugs targeting neurological disorders.
Comparison with Related Compounds
This compound can be compared with other similar compounds to highlight its unique properties:
Compound Name | Unique Features |
---|---|
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate | Similar structure but different nitrogen positioning |
Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate | Contains an oxo group that alters reactivity and biological activity |
Q & A
Q. What are the standard synthetic routes for tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves cyclization of precursors under controlled conditions. For example, allyl acetate and 2,6-diazaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester hemioxalate react in DMF with Cs₂CO₃ (300 mol%) at 90°C, yielding the product in 87% after purification via flash column chromatography (SiO₂, hexane:EtOAc gradient) . Microwave-assisted synthesis and flow chemistry are also employed industrially to enhance scalability and reduce hazardous reagents .
Q. How is the structural integrity of this compound validated during synthesis?
Characterization relies on 1H/13C NMR , FTIR , and HRMS to confirm molecular identity. For example, 1H NMR (400 MHz, CDCl₃) shows distinct shifts for the spirocyclic backbone and tert-butyl group, while HRMS (ESI) matches theoretical m/z values . X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) can resolve stereochemistry and confirm spirocyclic geometry .
Q. What analytical methods are used to assess purity and enantiomeric excess (ee)?
HPLC with chiral columns (e.g., analysis condition SQD-FA05) determines ee (reported up to 89%) . TLC (SiO₂, hexane:EtOAc) monitors reaction progress, with Rf values documented (e.g., 0.26 in 1:1 hexane:EtOAc) . Purity is quantified via LCMS, with retention times (e.g., 0.90 minutes) and m/z peaks (e.g., 450 [M+H₂O]⁺) .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, base) impact yield in spirocyclic ring formation?
Polar aprotic solvents like DMF improve cyclization efficiency, while bases such as Cs₂CO₃ facilitate deprotonation and intermediate stabilization. For example, using triethylamine in dichloromethane at low temperatures minimizes side reactions during tert-butyl chloroformate coupling . Contradictions in yields (e.g., 59–87%) may arise from variations in precursor purity or catalyst loading .
Q. What strategies address low yields or byproduct formation during Boc-protection steps?
Byproducts like oxalates or hydrochloride salts can form during protection/deprotection. Strategies include:
- Precise stoichiometry : Limiting tert-butyl chloroformate to 1.1 equivalents reduces over-reaction .
- Temperature control : Maintaining ≤0°C during Boc-group introduction minimizes ester hydrolysis .
- Purification : Flash chromatography (hexane:EtOAc) or recrystallization isolates the target compound .
Q. How do structural modifications (e.g., nitrogen positioning) alter biological activity?
Derivatives like tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate show varied bioactivity due to changes in hydrogen-bonding capacity and steric effects. For instance, 1,6-diazaspiro[3.4]octane derivatives exhibit antimalarial activity by disrupting Plasmodium falciparum’s redox homeostasis, while JAK inhibitors (e.g., 3-[(3S,4R)-3-methyl-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile) rely on spirocyclic rigidity for kinase binding .
Q. What computational or experimental methods resolve contradictions in crystallographic vs. solution-phase data?
DFT calculations predict stable conformers, while NOESY NMR validates spatial proximity of protons in solution. Discrepancies between X-ray structures (e.g., bond angles) and NMR-derived models may arise from crystal packing effects, requiring multi-method validation .
Q. How is the compound’s stability under storage conditions evaluated?
Accelerated stability studies (40°C/75% RH for 6 months) assess degradation. LCMS monitors decomposition products (e.g., tert-butyl group hydrolysis). Optimal storage is in the dark at 2–8°C under anhydrous conditions, as per safety data .
Application-Focused Questions
Q. What in vitro assays are used to evaluate its antimalarial potential?
- PfLDH assay : Measures inhibition of Plasmodium lactate dehydrogenase, a key survival enzyme.
- Growth inhibition (IC₅₀) : Assesses parasite viability in erythrocyte cultures .
- Stage-specific assays : Tests activity against liver (sporozoite) and blood (trophozoite) stages .
Q. How is the compound integrated into JAK inhibitor development pipelines?
As a scaffold, it is functionalized at the spirocyclic nitrogen(s) to enhance kinase binding. Cocrystallization with 3,5-dimethylpyrazole improves purification and confirms target engagement via X-ray diffraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.